3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Structural Overview and Functional Group Significance
The molecular structure of this compound encompasses several critical functional components that define its chemical behavior and reactivity patterns. The compound possesses a molecular formula of C9H7N3O with a molecular weight of 173.17 grams per mole. The structural framework consists of a five-membered pyrazole ring substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a carbaldehyde group. This arrangement creates a conjugated system that extends across both heterocyclic rings, influencing the compound's electronic properties and chemical reactivity.
The pyrazole ring system contributes two nitrogen atoms positioned at the 1- and 2-positions, with one nitrogen bearing a hydrogen atom that can participate in hydrogen bonding interactions. The pyridine substituent introduces an additional nitrogen atom, creating a total of three nitrogen centers within the molecular framework. This high nitrogen content is particularly significant for coordination chemistry applications, as each nitrogen atom represents a potential coordination site for metal complexation. The aldehyde functional group at the 5-position of the pyrazole ring provides a highly reactive electrophilic center that readily undergoes nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes.
The electronic distribution within the molecule is notably influenced by the conjugation between the pyrazole and pyridine rings. The pyridine ring, being electron-deficient due to its nitrogen atom, acts as an electron-withdrawing group that affects the electron density distribution throughout the conjugated system. This electronic perturbation influences both the reactivity of the aldehyde group and the basicity of the pyrazole nitrogen atoms. The planarity of the aromatic systems allows for effective orbital overlap and extended conjugation, which is evidenced by the compound's spectroscopic properties and its ability to participate in pi-pi stacking interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H7N3O | |
| Molecular Weight | 173.17 g/mol | |
| CAS Number | 865815-72-1 | |
| Alternative CAS | 26829-64-1 | |
| SMILES | O=CC1=NNC(C2=NC=CC=C2)=C1 |
Historical Context and Research Significance
The development and study of this compound emerged from the broader historical context of heterocyclic chemistry research, particularly the investigation of pyrazole-containing compounds. Pyrazole derivatives have been subjects of intensive research since the early twentieth century, with their unique structural features and biological activities driving continued scientific interest. The specific combination of pyrazole and pyridine functionalities in a single molecular framework represents a relatively recent advancement in heterocyclic chemistry, reflecting the growing sophistication of synthetic methodologies and the increasing demand for structurally complex building blocks.
The significance of this compound in contemporary research stems from its versatility as a synthetic intermediate and its potential applications in various chemical disciplines. The Vilsmeier-Haack reaction has been identified as a particularly important synthetic route for accessing pyrazole-carbaldehyde compounds, including derivatives related to this compound. This reaction methodology has enabled researchers to efficiently introduce aldehyde functionality into pyrazole ring systems, facilitating the preparation of libraries of related compounds for biological and materials testing.
Research investigations have demonstrated that pyrazole-carbaldehyde compounds exhibit remarkable synthetic utility due to their ability to undergo diverse chemical transformations. The aldehyde group serves as a versatile handle for further functionalization through condensation reactions, reductive transformations, and oxidative processes. Historical studies have shown that pyrazole aldehydes can be readily converted to corresponding carboxylic acids, esters, and amides, expanding their utility as synthetic building blocks. The combination with pyridine functionality adds an additional dimension of reactivity and coordination chemistry potential.
The compound's research significance extends beyond synthetic chemistry to include coordination chemistry and materials science applications. Studies have shown that pyrazole derivatives containing pyridine substituents can function as effective ligands for metal coordination, forming stable complexes with various transition metals. These coordination compounds have been investigated for their potential cytotoxic activities and DNA-binding properties, demonstrating the biological relevance of this structural motif.
Scope of Academic and Industrial Relevance
The academic and industrial relevance of this compound spans multiple domains of chemical research and application. In academic settings, this compound serves as a valuable model system for studying heterocyclic chemistry principles, electronic effects in conjugated systems, and coordination chemistry phenomena. The presence of multiple nitrogen atoms and the aldehyde functional group makes it an excellent substrate for investigating various chemical transformations and reaction mechanisms.
From a synthetic chemistry perspective, the compound functions as a versatile building block for the construction of more complex molecular architectures. The aldehyde group enables the formation of Schiff base compounds through condensation reactions with primary amines, creating a pathway to access structurally diverse ligand systems. These Schiff base derivatives have been investigated for their fluorescence properties and antioxidant activities, highlighting the potential for materials science applications. The ability to modify the electronic properties through substituent effects and the formation of extended conjugated systems makes this compound particularly valuable for developing functional materials.
Industrial applications of this compound and related derivatives encompass pharmaceutical chemistry, agrochemical development, and specialty chemical production. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structural features of this compound, particularly the combination of pyrazole and pyridine functionalities, position it as a potential lead compound for drug discovery efforts. The aldehyde group provides opportunities for medicinal chemists to introduce various pharmacophores through condensation and reduction reactions.
The coordination chemistry applications of this compound extend to catalysis and materials science. Metal complexes derived from pyrazole-pyridine ligands have been investigated for their catalytic properties in various organic transformations. The electronic properties imparted by the conjugated heterocyclic system can influence the reactivity and selectivity of metal centers, making these complexes potentially valuable for industrial catalytic processes.
| Application Domain | Specific Uses | Potential Benefits |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity patterns |
| Coordination Chemistry | Ligand for metal complexes | Multiple coordination sites |
| Materials Science | Fluorescent material precursors | Extended conjugation |
| Pharmaceutical Research | Lead compound development | Heterocyclic pharmacophore |
| Catalysis | Ligand for transition metal catalysts | Electronic tunability |
Research efforts have also focused on the development of efficient synthetic methodologies for accessing this compound and its derivatives. The optimization of reaction conditions, exploration of alternative synthetic routes, and investigation of substrate scope represent ongoing areas of academic interest. Industrial relevance is further enhanced by the compound's stability under standard storage conditions and its compatibility with various synthetic transformations, making it suitable for large-scale production and application.
Properties
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGGEBEZJGPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865815-72-1 | |
| Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis via Cyclocondensation and Oxidation
One of the principal approaches to preparing pyrazole derivatives, including 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or related precursors, followed by oxidation to introduce the aldehyde functionality at the 5-position of the pyrazole ring.
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- The reaction typically starts with 2-pyridylhydrazine or its derivatives reacting with suitable β-diketones or chalcones to form pyrazoline intermediates.
- These intermediates are then oxidized in situ to yield the corresponding pyrazoles.
- Oxidation can be achieved without additional oxidants in some catalytic systems or by using oxidizing agents such as potassium persulfate or hydrogen peroxide.
- Copper triflate combined with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) has been reported to facilitate this reaction efficiently, providing good yields (~82%) of 1,3,5-trisubstituted pyrazoles.
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- One-pot synthesis reduces purification steps.
- Mild conditions and reusable catalysts enhance sustainability.
- High regioselectivity and yields.
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- Requires careful control of reaction conditions to avoid overoxidation or side reactions.
- Substrate scope may be limited by the availability of suitable hydrazines and chalcones.
Oxidative Functionalization Using Potassium Persulfate
A patented method describes the preparation of pyrazole carboxylate derivatives closely related to this compound via oxidation reactions using potassium persulfate as the oxidizing agent.
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- Starting from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, oxidation is performed in an acetonitrile solvent system.
- Potassium persulfate (K2S2O8) is used in the presence of sulfuric acid as a catalyst.
- The oxidizing agent is typically used in 1.0 to 2.0 equivalents, with an optimal range of 1.3 to 1.7 equivalents.
- The reaction mixture is heated, acid is added, and the reaction is completed by further addition of starting material to drive the reaction to completion.
- The yield reported for this oxidation step is approximately 75–80%.
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- This method provides a controlled oxidation environment suitable for sensitive pyrazole intermediates.
- The use of potassium persulfate is advantageous due to its strong oxidative potential and relatively mild reaction conditions.
Microwave-Assisted Synthesis with Caesium Carbonate
Microwave irradiation has been employed to enhance the efficiency of pyrazole carbaldehyde synthesis, particularly in the formation of C–N bonds on the pyrazole ring.
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- Microwave-assisted reactions use caesium carbonate as a base to promote nucleophilic substitution or condensation reactions.
- This technique significantly reduces reaction times and improves yields compared to conventional heating.
- For example, 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde was synthesized by reacting 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with butylamine under microwave irradiation.
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- Shorter reaction times (minutes instead of hours).
- High chemoselectivity and excellent yields.
- Environmentally friendly due to energy efficiency.
Metal-Free Three-Component Reaction for Pyrazole Carbaldehydes
A metal-free approach utilizes a three-component reaction involving pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamide and amide conjugates, which can be adapted for pyrazole aldehyde synthesis.
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- Conducted in DMF solvent at moderate temperatures (~60 °C).
- Hydrogen peroxide can be used as an oxidant for oxidative amination steps.
- The reaction accommodates various substituents on the pyrazole ring without significant yield loss.
- Yields range broadly from 53% to 90% depending on the amine and pyrazole substrate.
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- This protocol is operationally simple and avoids the use of metal catalysts.
- It offers broad substrate scope and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Oxidation | 2-pyridylhydrazine, chalcones, Cu(OTf)2, ionic liquids | ~82 | One-pot, reusable catalysts, regioselective | Substrate scope limited |
| Potassium Persulfate Oxidation | Ethyl 3-bromo-pyrazole ester, K2S2O8, H2SO4, acetonitrile | 75–80 | Controlled oxidation, mild conditions | Requires careful reagent control |
| Microwave-Assisted with Cs2CO3 | Pyrazole chloride, butylamine, microwave, Cs2CO3 | High (not quantified) | Fast, high yield, energy efficient | Requires microwave setup |
| Metal-Free Three-Component Reaction | Pyrazole carbaldehydes, secondary amines, S, H2O2, DMF | 53–90 | Metal-free, broad substrate scope | Variable yields, longer reaction times |
Research Findings and Practical Considerations
Regioselectivity:
The position of the aldehyde group at the 5-position of the pyrazole ring is achieved by selective oxidation or cyclocondensation strategies, ensuring minimal byproduct formation.Catalyst and Oxidant Selection:
Potassium persulfate and hydrogen peroxide are preferred oxidants due to their effectiveness and relatively benign environmental profiles. Copper triflate and ionic liquids serve as efficient catalysts for cyclocondensation steps.Reaction Optimization:
Parameters such as temperature, solvent choice, oxidant equivalents, and reaction time critically influence yield and purity. Microwave irradiation offers a valuable tool for rapid synthesis.Substrate Scope: Various substituted pyridinylhydrazines and pyrazole precursors have been successfully employed, indicating the versatility of these methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aldehyde group and adjacent heterocyclic structure facilitate nucleophilic substitutions. Key examples include:
Microwave-assisted aminolysis :
5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde reacts with butylamine under microwave irradiation (433 K, 25 min) using Cs₂CO₃ in DMF, yielding 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde via C–N bond formation . This method achieves high efficiency (73–82% yields) with short reaction times.
Selective substitution pathways :
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With cyclohexylamine , 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde forms 5-cyclohexylamino derivatives through nucleophilic substitution .
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In contrast, phenyl-substituted analogues undergo condensation-hydrolysis, producing (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
Condensation Reactions
The aldehyde group participates in diverse condensations:
Chalcone formation :
Reaction with substituted acetophenones (e.g., 2-hydroxyacetophenone) in ethanol/NaOH yields α,β-unsaturated ketones (e.g., 1-(5-fluoro-2-hydroxyphenyl)-3-(pyrazol-4-yl)propenones). Subsequent oxidative cyclization with DMSO/CuCl₂ produces chromone derivatives (e.g., 6-fluorochromones) .
Schiff base synthesis :
Condensation with amines like semicarbazide or thiosemicarbazide generates hydrazones, which cyclize to form 1,3,4-oxadiazoles or thiadiazoles . For example:
text3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde + semicarbazide → Pyrazolyloxadiazole (82–89% yield)
Friedel-Crafts hydroxyalkylation :
Reaction with electron-rich aromatics (e.g., indole) in acidic conditions produces hydroxyalkylated derivatives, expanding applications in materials science .
Oxidation and Reduction
Oxidation :
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Treatment with KMnO₄ in pyridine/H₂O converts the aldehyde to pyrazole-5-carboxylic acid (80–92% yield) .
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Further esterification with ethanol/H⁺ yields ethyl esters (e.g., ethyl pyrazole-5-carboxylate) .
Reduction :
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LiAlH₄ reduces the aldehyde to a primary alcohol, 3-(pyridin-2-yl)-1H-pyrazole-5-methanol, retaining the pyridine-pyrazole core .
Cycloaddition and Heterocycle Formation
1,3-Dipolar cycloaddition :
Reaction with ethyl diazoacetate in the presence of Zn(OTf)₂ generates pyrazoline intermediates, which oxidize to 1,3,5-triarylpyrazoles (82% yield) .
Pyridinylpyrazole synthesis :
Condensation with 2-aminothiophenol yields benzothiazepines, demonstrating utility in fused heterocycle synthesis .
Key Reaction Data Table
The reactivity of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde underscores its utility in synthesizing complex heterocycles and bioactive molecules. Its aldehyde group serves as a linchpin for diverse transformations, enabling applications in medicinal chemistry and materials science.
Scientific Research Applications
While the specific compound "3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde" isn't widely documented, research on related compounds such as pyrazole-3(4)-carbaldehydes and those containing pyrazole and pyridine rings, reveals potential applications .
Note: There is significant structural difference between the compound in the query "this compound" and the compounds in the search results. "this compound" contains a pyridin-2 -yl group, while many search results refer to compounds with pyridin-4 -yl. Therefore, the information below may not be directly applicable.
Pyrazole Derivatives in General
H-pyrazole structures are of significant interest as anticancer agents . Compounds containing 1H-pyrazole inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . 1-Aryl-1H-pyrazole scaffolds, in particular, have shown antiproliferative activity against breast and liver cancer cells .
Pyrazole derivatives exhibit diverse biological activities and significant pharmacological properties. They have demonstrated antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral activities .
Asymmetric Monoacylcurcuminoids (MACs) Fused with 1-aryl-1H-pyrazole
Asymmetric MACs fused with 1-aryl-1H-pyrazole are synthesized and characterized as new curcumin analogues .
Pyrazole C-3/C-5 Carbaldehydes
Pyrazole C-3 and C-5 carbaldehydes are explored for synthesizing diversified pyrazole-based molecular scaffolds .
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
This compound is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. It is also explored as a potential lead compound for developing new pharmaceuticals and utilized in producing agrochemicals and other specialty chemicals.
Synthesis Methods for Pyrazole Derivatives
The synthesis of pyrazole derivatives typically involves condensation reactions, cyclization, and formylation.
- Condensation reactions Combining hydrazine derivatives with aldehydes or ketones.
- Cyclization Forming the pyrazole ring, followed by functional group modifications.
- Formylation Introducing the aldehyde group through methods like the Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for synthesizing pyrazole-3(4)-carbaldehydes . For example, 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde was obtained by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions .
Antimicrobial Activity
Pyrazole derivatives, including 1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, exhibit significant antimicrobial properties.
For example, 1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde displayed potent activity against key bacterial strains, effectively inhibiting biofilm formation. In one study, this compound showed a minimum inhibitory concentration (MIC) of 0.22 - 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Pyridine-Based Chalcones as Antioxidants
A study synthesized pyridine-based chalcones and evaluated their antioxidant capacity .
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
Antifungal and antibacterial tests of these derivatives were carried out on specialized aquatic pathogenic bacterial species, standard Gram-positive species, Gram-negative aquatic species, and fungal species . The derivatives exerted a high effect on the studied species, and in some cases, they showed a better effect than commercial drugs .
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
The mechanism of action involves interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity, and the pyrazole ring may also interact with various receptors or enzymes, modulating their function.
1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Several compounds share structural similarities with 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde:
- 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole : Contains a methyl group instead of an aldehyde and has been studied for anti-inflammatory properties.
- 4-(Difluoromethyl)-1-methylpyrazole : Lacks the pyridine ring and is primarily researched for fungicidal activity.
- 3-Pyridinylpyrazoles : A general class known for diverse biological activities but varies in substituents on the pyrazole ring.
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Similar compounds include:
- 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Similar structure but with an amine group instead of an aldehyde.
- 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-ylmethanol : Similar structure but with a hydroxyl group instead of an aldehyde.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde and selected analogs:
Key Observations:
Substitution Position Effects: The position of the pyridinyl group (1 vs. 3) significantly alters electronic distribution. For instance, 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may exhibit stronger π-π stacking interactions in metal coordination compared to the 3-substituted target compound.
Functional Group Influence: The formyl group at position 5 (common in all listed compounds) enables Schiff base formation, a critical step in synthesizing metal-organic frameworks or bioactive molecules . Derivatives with substituents at position 4 (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde ) show altered bioactivity profiles due to steric hindrance and electronic effects.
Crystallographic and Conformational Analysis
Crystal structures of related compounds provide insights into molecular conformations:
- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde :
- Pyrazole ring dihedral angles: 3.29° (vs. bromophenyl) and 74.91° (vs. chlorobenzyl).
- The near-planar bromophenyl group facilitates π-π interactions, while the orthogonal chlorobenzyl group may hinder packing efficiency.
- 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde :
- Expected planar conformation due to conjugation between pyridine and pyrazole rings, enhancing stability in coordination complexes.
Biological Activity
3-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound features both pyridine and pyrazole rings, which contribute to its reactivity and biological activity. The compound's aldehyde functional group plays a crucial role in its interactions with biological macromolecules, particularly enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes through covalent modification. The aldehyde group can form Schiff bases with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Key mechanisms include:
- Covalent Bond Formation : The compound can form covalent bonds with amino acid residues such as lysine and cysteine, affecting enzyme function.
- Inhibition of Kinases : It has been shown to inhibit several kinases involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. Studies have reported:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of lung, colorectal, and breast cancer cells (e.g., MDA-MB-231) through induction of apoptosis and cell cycle arrest .
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, it enhances cytotoxicity against resistant cancer cell lines .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In animal models, it has shown efficacy comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Dosage and Toxicity
The biological effects of this compound are dose-dependent. At lower concentrations, it exhibits beneficial effects without significant toxicity. However, higher doses may lead to cytotoxicity in non-target cells .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Activity : A study demonstrated that derivatives of 3-(pyridin-2-yl)-1H-pyrazole showed potent inhibition against cancer cell lines, particularly those resistant to conventional therapies .
- Inflammation Models : In carrageenan-induced edema models, the compound exhibited significant anti-inflammatory effects, comparable to indomethacin .
- Microbial Assays : Testing against bacterial strains revealed that the compound has a broad-spectrum antimicrobial effect, making it a candidate for further development in infectious disease treatment .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?
The Vilsmeier-Haack reaction is widely used for synthesizing pyrazole-carbaldehyde derivatives. For example, 5-chloro-1H-pyrazole-4-carbaldehydes are prepared by reacting pyrazolones with POCl₃ and DMF . To optimize yields, adjust reaction parameters such as molar ratios (e.g., POCl₃:DMF ≈ 1:2), temperature (80–100°C), and reaction time (4–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for product purity .
Q. How can structural confirmation of this compound be achieved?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, SHELX software (e.g., SHELXL-97) is used to refine structures, with key metrics including R-factor (<0.05), wR-factor (<0.10), and data-to-parameter ratios (>15:1) . Hydrogen atoms are typically placed geometrically and refined using riding models. Complementary techniques like NMR (¹H/¹³C), IR (aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry further validate the structure .
Advanced Research Questions
Q. How do substituents on the pyridine or pyrazole rings influence the reactivity or bioactivity of this compound?
Substituent effects can be systematically studied via structure-activity relationship (SAR) approaches. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazole ring may enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions .
- Pyridine ring modifications (e.g., -Br, -CH₃) alter π-stacking interactions in supramolecular assemblies, as observed in cadmium complexes . Computational modeling (DFT) can predict electronic effects, while biological assays (e.g., antitumor screens) test empirical activity .
Q. How should researchers address contradictions in bioactivity data for structurally similar pyrazole-carbaldehydes?
Contradictions may arise from assay conditions (e.g., cell line specificity) or structural nuances. For example, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed no antitumor activity despite structural similarity to active analogs . To resolve this:
- Compare crystal structures (e.g., dihedral angles between aromatic rings) to identify conformational differences.
- Re-evaluate bioassay protocols (e.g., concentration ranges, incubation times) for consistency.
- Use molecular docking to assess target binding affinity variations .
Q. What advanced methodologies can improve the scalability of pyrazole-carbaldehyde synthesis?
- Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., POCl₃ additions).
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields .
- Automated purification : Flash chromatography systems with UV detection streamline isolation of high-purity products .
Methodological Considerations
Q. What are the best practices for handling air-sensitive intermediates during synthesis?
- Use anhydrous solvents (DMF, THF) stored over molecular sieves.
- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes.
- Quench reactive intermediates (e.g., Vilsmeier adducts) at low temperatures (0–5°C) to prevent decomposition .
Q. How can computational tools aid in the design of novel pyrazole-carbaldehyde derivatives?
- Molecular docking : Predict binding modes with biological targets (e.g., kinase enzymes).
- DFT calculations : Optimize geometries, calculate frontier molecular orbitals (FMOs), and assess electronic properties (e.g., HOMO-LUMO gaps).
- Crystallography software (Olex2, Mercury) : Analyze packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
